2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and a quinoline ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and the quinoline ring separately, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The furan and quinoline rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid
- 2,5-Furandicarboxylic acid
- 2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one
Uniqueness
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is unique due to its combination of a furan ring with a dichlorophenyl group and a quinoline ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H13Cl2NO3 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H13Cl2NO3/c1-11-2-5-17-14(8-11)15(21(25)26)10-18(24-17)20-7-6-19(27-20)13-4-3-12(22)9-16(13)23/h2-10H,1H3,(H,25,26) |
InChI Key |
AGMQKHKPAZULHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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